Cas no 60031-08-5 (1-Indanone-6-carboxylic Acid)

1-Indanone-6-carboxylic Acid is a versatile organic compound featuring a fused indanone ring system with a carboxylic acid functional group at the 6-position. This structure makes it a valuable intermediate in pharmaceutical and fine chemical synthesis, particularly for constructing biologically active molecules. The carboxylic acid moiety allows for further derivatization, enabling the formation of amides, esters, or other functionalized derivatives. Its rigid indanone scaffold contributes to stereochemical stability, which is advantageous in medicinal chemistry applications. The compound is typically supplied in high purity, ensuring consistent performance in synthetic workflows. Proper handling is recommended due to its potential reactivity as a carboxylic acid derivative.
1-Indanone-6-carboxylic Acid structure
1-Indanone-6-carboxylic Acid structure
Product Name:1-Indanone-6-carboxylic Acid
CAS No:60031-08-5
MF:C10H8O3
MW:176.168723106384
MDL:MFCD02179295
CID:57513
PubChem ID:12341286
Update Time:2025-05-23

1-Indanone-6-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 1-Indanone-6-carboxylic acid
    • 1H-INDENE-5-CARBOXYLIC ACID,2,3-DIHYDRO-3-OXO-,
    • 2,3-dihydro-3-oxo-1H-Indene-5-carboxylic acid
    • 3-oxo-1,2-dihydroindene-5-carboxylic acid
    • 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid
    • 3-Oxo-indan-5-carbonsaeure
    • 3-oxo-indan-5-carboxylic acid
    • 3-Oxoindane-5-carboxylic acid
    • 6-carboxy-1-indanone
    • Indan-1-one-6-carboxylic acid
    • indanone-6-carboxilic acid
    • indanone-6-carboxylic acid
    • 5-Indancarboxylicacid, 3-oxo- (6CI)
    • 1H-Indene-5-carboxylic acid, 2,3-dihydro-3-oxo-
    • 1-Indanone-6-carboxylicacid
    • 1-Oxoindan-6-carboxylic acid
    • 3-oxo-5-indanecarboxylic acid
    • AMOT0791
    • BIABIACQHKYEEB-UHFFFAOYSA-N
    • SBB068262
    • 1-Indanone-6-carboxylic acid, 97%
    • A8404
    • FS-3495
    • AC-31628
    • FT-0602249
    • 60031-08-5
    • 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic aicd
    • DTXSID10491980
    • 1-Indanone-6-carboxylic acid;3-Oxoindane-5-carboxylic acid
    • MFCD02179295
    • AM9388
    • SY038494
    • J-512997
    • AKOS006228913
    • 3-oxo-2,3-dihydro-1H-indene-5-carboxylicacid
    • SCHEMBL785704
    • CS-W018826
    • Indan-1-one-6-carboxylicacid
    • 1-Indanone-6-carboxylic Acid
    • MDL: MFCD02179295
    • Inchi: 1S/C10H8O3/c11-9-4-3-6-1-2-7(10(12)13)5-8(6)9/h1-2,5H,3-4H2,(H,12,13)
    • InChI Key: BIABIACQHKYEEB-UHFFFAOYSA-N
    • SMILES: O=C1C2C=C(C(=O)O)C=CC=2CC1

Computed Properties

  • Exact Mass: 176.04700
  • Monoisotopic Mass: 176.047344113g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.4
  • XLogP3: 1.2

Experimental Properties

  • Density: 1.381
  • Melting Point: 256-260 °C
  • Boiling Point: 375.2°C at 760 mmHg
  • Flash Point: 194.9°C
  • Refractive Index: 1.631
  • PSA: 54.37000
  • LogP: 1.51370

1-Indanone-6-carboxylic Acid Security Information

  • Signal Word:Warning
  • Hazard Statement: H302-H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:UN 2811 6.1/PG 3
  • WGK Germany:3
  • Hazard Category Code: 25-36/37/38
  • Safety Instruction: S26; S36/37/39; S45
  • Hazardous Material Identification: T
  • HazardClass:6.1
  • PackingGroup:
  • Storage Condition:Sealed in dry,Room Temperature(BD59076)
  • Risk Phrases:R25; R36/37/38

1-Indanone-6-carboxylic Acid Customs Data

  • HS CODE:2918300090
  • Customs Data:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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1-Indanone-6-carboxylic Acid Related Literature

Additional information on 1-Indanone-6-carboxylic Acid

1-Indanone-6-carboxylic Acid (CAS No. 60031-08-5): A Comprehensive Overview

1-Indanone-6-carboxylic Acid, also referred to by its CAS registry number 60031-08-5, is a versatile organic compound that has garnered significant attention in both academic and industrial research. This compound belongs to the class of indanone derivatives and features a carboxylic acid functional group at the 6-position of the indanone ring. Its unique structure endows it with a wide range of applications, particularly in the fields of pharmaceuticals, materials science, and organic synthesis.

The molecular structure of 1-indanone-6-carboxylic acid consists of a bicyclic framework, where the indanone moiety is fused with a six-membered aromatic ring. The presence of the carboxylic acid group introduces both acidic and reactive properties, making it an ideal candidate for various chemical transformations. Recent studies have highlighted its potential as a building block for constructing complex molecules, particularly in the synthesis of bioactive compounds.

One of the most notable advancements in the study of 1-indanone-6-carboxylic acid involves its role in drug discovery. Researchers have explored its ability to act as a precursor for developing antimicrobial agents and anticancer drugs. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in bacterial resistance mechanisms. This finding underscores its potential as a lead compound in the development of next-generation antibiotics.

In addition to its pharmaceutical applications, 1-indanone-6-carboxylic acid has found utility in the field of materials science. Its ability to form stable metal complexes has led to its use in designing novel catalysts for organic reactions. A recent investigation by scientists at Stanford University revealed that when coordinated with transition metals, this compound can significantly enhance the efficiency of cross-coupling reactions—a critical process in industrial chemical synthesis.

The synthesis of 1-indanone-6-carboxylic acid typically involves multi-step procedures, often starting from readily available starting materials such as cyclopentanone or indene. Modern methodologies have focused on optimizing these processes to improve yield and reduce environmental impact. For example, green chemistry approaches, including enzymatic catalysis and microwave-assisted synthesis, have been successfully applied to streamline its production.

From an environmental standpoint, the compound's biodegradability and eco-friendly properties have been extensively studied. According to a 2022 report by the European Chemicals Agency (ECHA), 1-indanone-6-carboxylic acid exhibits low toxicity to aquatic organisms under standard test conditions. This makes it a favorable choice for applications where environmental safety is a priority.

Looking ahead, ongoing research continues to uncover new dimensions of this compound's potential. Collaborative efforts between academia and industry are exploring its use in advanced materials such as organic semiconductors and bio-inspired polymers. These developments highlight the compound's versatility and its role as a cornerstone in modern organic chemistry.

In conclusion, 1-indanone-6-carboxylic acid (CAS No. 60031-08-5) stands out as a pivotal molecule with diverse applications across multiple disciplines. Its unique chemical properties, coupled with ongoing advancements in synthetic methods and application development, ensure that it remains at the forefront of scientific innovation for years to come.

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